Enhanced Acidity: 8-Fluoro Substitution Lowers pKa by Over 1 Unit Compared to Unsubstituted Phthalazinone
The 8-fluoro substitution on the phthalazinone core significantly modulates its acidity compared to both the unsubstituted parent and the 6-fluoro positional isomer. Predicted pKa values provide a quantifiable metric for this electronic effect, which directly influences hydrogen-bond donor/acceptor strength and the molecule's ionization state at physiological pH [REFS-1, REFS-2, REFS-3].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 11.12 ± 0.20 (Predicted) |
| Comparator Or Baseline | Unsubstituted phthalazinone (CAS 119-39-1): pKa = 12.29 ± 0.20 (Predicted); 6-Fluorophthalazin-1(2H)-one (CAS 23928-51-0): pKa = 11.86 ± 0.20 (Predicted) |
| Quantified Difference | 8-fluoro is 1.17 pKa units more acidic than unsubstituted, and 0.74 pKa units more acidic than 6-fluoro isomer. |
| Conditions | Predicted using computational methods, as reported by ChemicalBook. |
Why This Matters
The lower pKa of the 8-fluoro isomer signifies a stronger hydrogen-bond donating capacity and a higher fraction of the conjugate base at physiological pH, which can critically impact binding affinity to target proteins like kinases and alter pharmacokinetic properties compared to the 6-fluoro or non-fluorinated alternatives.
